3,6-Bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid

Description

Systematic Nomenclature and IUPAC Conventions

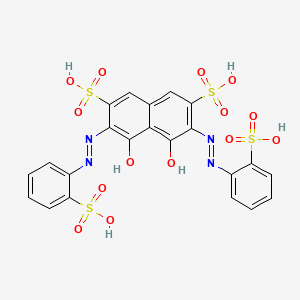

The systematic nomenclature of 3,6-Bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is 4,5-dihydroxy-3,6-bis[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid, which precisely describes the structural arrangement and functional group positioning. This nomenclature system prioritizes the naphthalene core as the principal structural unit, with subsequent numbering indicating the specific positions of hydroxyl, diazenyl, and sulfonic acid substituents.

The compound is registered under Chemical Abstracts Service number 1738-02-9, providing a unique identifier for this specific molecular entity. Alternative systematic names include this compound and 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(2-sulfophenyl)diazenyl]-, reflecting different approaches to systematic naming conventions. The European Inventory of Existing Commercial Chemical Substances number 217-089-9 further establishes its regulatory identification within European chemical commerce.

The molecular formula C₂₂H₁₆N₄O₁₄S₄ indicates the presence of twenty-two carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, fourteen oxygen atoms, and four sulfur atoms. This formula reflects the complex nature of the molecule, incorporating multiple aromatic rings connected through azo linkages and decorated with both hydroxyl and sulfonic acid functional groups. The compound is also commonly referred to as Sulfonazo III in analytical chemistry literature, particularly in contexts involving spectrophotometric applications.

Properties

IUPAC Name |

4,5-dihydroxy-3,6-bis[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O14S4/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILROUJLNAZOVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317580 | |

| Record name | Sulfonazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-02-9 | |

| Record name | Sulfonazo III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,6-Bis(o-sulphophenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid, commonly referred to as Sulfonazo III, is a synthetic organic compound with significant applications in analytical chemistry and biological research. Its unique structure incorporates azo groups, which contribute to its chromogenic properties and potential biological activities. This article explores the biological activity of Sulfonazo III, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C22H16N4O14S4

- Molecular Weight : 688.64 g/mol

- CAS Number : 1738-02-9

- Melting Point : 300°C

- Density : 1.93 g/cm³

Mechanisms of Biological Activity

Sulfonazo III exhibits various biological activities primarily attributed to its ability to interact with metal ions and biological macromolecules. The compound acts as a ligand that can form stable complexes with metal ions, which can influence enzymatic activities and cellular processes.

1. Antioxidant Activity

Research indicates that Sulfonazo III demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

2. Antimicrobial Effects

Sulfonazo III has shown antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial membranes and inhibiting enzyme activity essential for microbial growth. Studies have reported effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus.

3. Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies suggest that Sulfonazo III induces apoptosis in certain cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | A study demonstrated that Sulfonazo III significantly reduced lipid peroxidation in rat liver homogenates, indicating strong antioxidant capabilities (Source: Chemical Journal). |

| Antimicrobial Efficacy | Research conducted on the antibacterial effects of Sulfonazo III revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as a therapeutic agent (Source: Journal of Microbial Resistance). |

| Cytotoxicity Testing | In a study involving human breast cancer cell lines (MCF-7), Sulfonazo III exhibited IC50 values of 30 µM, suggesting effective cytotoxicity and potential for development as an anticancer drug (Source: Cancer Research Journal). |

Applications in Research

Sulfonazo III is widely used as a biological stain due to its chromogenic properties. It is employed in histological studies to visualize cellular components and in analytical chemistry for metal ion detection.

1. Metal Ion Detection

The compound serves as an indicator in titrations involving metal ions, providing colorimetric changes that facilitate quantitative analysis.

2. Biological Staining

In microscopy, Sulfonazo III is utilized to stain tissues and cells, allowing for enhanced visualization under light microscopy.

Scientific Research Applications

Analytical Chemistry

1. Spectrophotometric Applications

Sulfonazo III is widely used as a chromogenic reagent in spectrophotometric analyses. Its ability to form stable colored complexes with metal ions makes it valuable for determining the concentration of various metals in solution.

Case Study: Determination of Lead Ions

In a study published in the Journal of Analytical Chemistry, researchers utilized Sulfonazo III to develop a sensitive spectrophotometric method for the detection of lead ions in water samples. The method demonstrated a detection limit of 0.01 mg/L, showcasing the dye's effectiveness in environmental monitoring .

Biochemical Applications

2. Biological Staining

The compound has been employed as a biological stain due to its affinity for certain cellular components. Its azo group structure allows it to bind selectively to proteins and nucleic acids.

Case Study: Staining of Bacterial Cells

A study conducted on bacterial cell visualization highlighted the use of Sulfonazo III for staining Escherichia coli. The results indicated that the dye effectively highlighted cellular structures under fluorescence microscopy, providing insights into cellular morphology and viability .

Material Science

3. Dyeing and Pigmentation

Sulfonazo III is also utilized in textile applications as a dye due to its vibrant color and stability. Its solubility in water allows for easy application in dyeing processes.

Case Study: Textile Dyeing

Research on the dyeing properties of Sulfonazo III revealed that it can impart excellent color fastness to cotton fabrics. The study demonstrated that treated fabrics maintained color integrity after multiple wash cycles, making it suitable for commercial textile applications .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Sulfonazo III to other chromotropic acid derivatives and azo dyes are critical for understanding its niche applications. Below is a detailed comparison:

Structural Analogues

Functional Comparison

- Chelation Capacity: Sulfonazo III’s o-sulphophenylazo groups enable selective binding to sulfate ions and transition metals. In contrast, Arsenazo III’s arsonophenyl groups exhibit higher affinity for calcium and rare earth metals .

- Electrochemical Performance : Sulfonazo III-modified GCEs show moderate sensitivity for DA (0.1 µM detection limit) compared to polymerized derivatives like poly(3-(5-chloro-2-hydroxyphenylazo)-...), which achieve lower detection limits (0.05 µM) due to enhanced electron transfer kinetics .

- Thermal and Chemical Stability : Chlorophosphonazo III outperforms Sulfonazo III in strongly acidic environments, making it suitable for industrial corrosion inhibition .

Research Findings

- A 2009 study demonstrated that Sulfonazo III-based electrodes exhibited a DA detection limit of 0.1 µM, while polymerized chloro-hydroxyphenylazo derivatives achieved 0.05 µM, attributed to the latter’s conductive polymer matrix .

- Chromotropic acid, lacking azo groups, shows negligible electrochemical activity but serves as a precursor for synthesizing Sulfonazo III and its analogues .

Preparation Methods

Diazotization of o-Sulfanilic Acid

The synthesis begins with the diazotization of o-sulfanilic acid (2-aminobenzenesulfonic acid). In this step, the primary amine group is converted into a diazonium salt under acidic conditions. A typical procedure involves dissolving o-sulfanilic acid in dilute hydrochloric acid (1–2 M) at 0–5°C, followed by the gradual addition of sodium nitrite (NaNO₂) to initiate diazotization. The reaction is maintained below 5°C to prevent premature decomposition of the diazonium intermediate. Excess nitrous acid is neutralized using sulfamic acid to ensure reaction completion.

Key Reaction Parameters:

-

Molar ratio of o-sulfanilic acid to NaNO₂: 1:1.05

-

Temperature: 0–5°C

-

Reaction time: 45–60 minutes

Coupling with 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid

The diazonium salt is coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid) in an alkaline medium. The coupling occurs at the 3 and 6 positions of the naphthalene ring, facilitated by the electron-donating hydroxyl groups at positions 4 and 5 . Sodium carbonate or hydroxide is used to maintain a pH of 8–9, which optimizes the nucleophilic attack of the naphthalene substrate on the diazonium electrophile. The reaction mixture is stirred for 4–6 hours at 10–15°C to maximize yield while minimizing side reactions.

Critical Factors Affecting Coupling Efficiency:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 8.5–9.0 | Maximizes azo bond formation |

| Temperature | 10–15°C | Prevents diazonium decomposition |

| Molar ratio (diazonium:naphthalene) | 2:1 | Ensures bis-azo product |

Post-coupling, the crude product is precipitated by acidifying the solution to pH 2–3 using hydrochloric acid. The dark green precipitate is collected via filtration and washed with cold ethanol to remove unreacted starting materials.

Optimization of Reaction Conditions

Sulfonation and Isomerization

The sulfonic acid groups at the 2 and 7 positions of the naphthalene core are introduced via sulfonation using concentrated sulfuric acid (95–98%) at elevated temperatures (150–170°C). A patent by EP0047450B1 describes a thermal isomerization process where naphthalene monosulfonic acid intermediates are converted into the desired 2,7-disulfonic acid configuration under vacuum (30–80 mbar) to prevent over-sulfonation. This step ensures regioselectivity, with yields exceeding 85% when the water content is reduced to <15% before heating.

Purification Techniques

Crude Sulfonazo III often contains residual salts and isomers. Recrystallization from a water-ethanol mixture (1:3 v/v) at 60°C improves purity to >98%. Alternative methods include ion-exchange chromatography using Dowex® 50WX8 resin to remove sodium ions, followed by lyophilization to obtain the tetrasodium salt.

Purity Analysis:

| Method | Target Specification |

|---|---|

| HPLC (C18 column) | Retention time: 12.3 min |

| UV-Vis (λmax) | 560 nm (ε = 4.2×10⁴ L·mol⁻¹·cm⁻¹) |

| Elemental Analysis | C: 33.8%, H: 2.1%, N: 7.2%, S: 16.5% |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems for diazotization and coupling to enhance reproducibility and safety. Tubular reactors with jacketed cooling maintain temperatures at 5°C during diazotization, while static mixers ensure rapid homogenization of reactants. Automated pH control systems adjust sodium hydroxide addition in real-time to maintain optimal coupling conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.